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Compound Name: Dalpiciclib hydrochloride

Cat. No.: B10829879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dalpiciclib, also known as SHR6390, is a potent and highly selective second-generation

inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] It is an orally administered small

molecule that plays a crucial role in the treatment of certain types of cancer, particularly

hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-)

advanced or metastatic breast cancer. This technical guide provides an in-depth look at the

available structural information for Dalpiciclib hydrochloride and its well-established

mechanism of action. While a public entry in the Protein Data Bank (PDB) for the single-crystal

structure of Dalpiciclib hydrochloride is not available, this document consolidates the existing

crystallographic data from patent literature and details its molecular function.

Physicochemical Properties of Dalpiciclib
Dalpiciclib is a synthetic organic compound with the following chemical properties:
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Property Value

Chemical Formula C₂₅H₃₀N₆O₂

Molecular Weight 446.55 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperidin-

4-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-

one

CAS Number 1637781-04-4

Crystallographic Data
To date, the single-crystal X-ray structure of Dalpiciclib hydrochloride has not been deposited

in the Protein Data Bank. However, patent literature discloses X-ray powder diffraction (XRPD)

data for a crystalline form of Dalpiciclib hydrochloride. XRPD is a powerful technique used to

characterize the crystalline nature of a solid material. The following table summarizes the

characteristic peaks from the XRPD pattern of a crystalline form of Dalpiciclib hydrochloride.

Table 1: X-ray Powder Diffraction (XRPD) Data for Crystalline Dalpiciclib Hydrochloride
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2θ (degrees) (±0.2°)

7.3

10.7

15.5

15.6

16.6
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19.3

20.0

24.0

25.1

25.9

27.9

Data sourced from patent WO2023249974A2. The patent characterizes a crystalline compound

of SHR6390 (Dalpiciclib) hydrochloride.

Experimental Protocols
General Methodology for X-ray Powder Diffraction (XRPD) of a Small Molecule Pharmaceutical

The following describes a general experimental protocol for obtaining XRPD data for a small

molecule compound like Dalpiciclib hydrochloride. The specific parameters used to obtain

the data in Table 1 are not detailed in the source patent, but the principles outlined here are

standard in the field.

1. Sample Preparation: A small amount of the crystalline Dalpiciclib hydrochloride powder is

gently packed into a sample holder. The surface of the powder is carefully flattened to ensure a

uniform and level surface for analysis.
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2. Instrument Setup: An X-ray diffractometer equipped with a copper X-ray source (Cu Kα

radiation, λ ≈ 1.54 Å) is typically used. The instrument is calibrated using a standard reference

material.

3. Data Collection: The sample is irradiated with the X-ray beam at various angles of incidence

(θ). A detector measures the intensity of the diffracted X-rays at twice the angle of incidence

(2θ). Data is typically collected over a 2θ range of 5° to 40° with a defined step size and

collection time per step.

4. Data Analysis: The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the

2θ angle. The positions and intensities of the diffraction peaks are analyzed to provide a

fingerprint of the crystalline structure.

Mechanism of Action: Inhibition of the Cell Cycle
Dalpiciclib exerts its anti-cancer effects by selectively inhibiting CDK4 and CDK6. These

kinases are key regulators of the cell cycle, specifically the transition from the G1 (Gap 1)

phase to the S (Synthesis) phase.[2]

The following table summarizes the inhibitory potency of Dalpiciclib against its primary targets.

Table 2: In Vitro Inhibitory Activity of Dalpiciclib

Target IC₅₀ (nM)

CDK4 12.4

CDK6 9.9

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of Dalpiciclib

required to inhibit 50% of the kinase activity in a cell-free assay.[1]

The mechanism of action of Dalpiciclib is centered on the retinoblastoma (Rb) protein, a key

tumor suppressor. In its active, hypophosphorylated state, Rb binds to the E2F family of

transcription factors, preventing the transcription of genes necessary for entry into the S phase.

The signaling pathway is as follows:
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In response to mitogenic signals, Cyclin D is synthesized and forms a complex with CDK4 or

CDK6.

The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein.

Phosphorylation of Rb causes it to release the E2F transcription factors.

Free E2F then activates the transcription of genes required for DNA replication and cell cycle

progression, leading to cell division.

Dalpiciclib, by inhibiting CDK4 and CDK6, prevents the phosphorylation of Rb.[2] This

maintains Rb in its active, E2F-bound state, thereby arresting the cell cycle in the G1 phase

and inhibiting the proliferation of cancer cells.[2]
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Caption: Mechanism of action of Dalpiciclib in the cell cycle.
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Conclusion
Dalpiciclib is a highly selective and potent inhibitor of CDK4 and CDK6 that has demonstrated

significant clinical efficacy in the treatment of HR+/HER2- breast cancer. While a publicly

available single-crystal structure in the PDB is currently lacking, crystallographic data in the

form of XRPD patterns confirm its crystalline nature. The well-elucidated mechanism of action,

centered on the inhibition of the Rb phosphorylation pathway, provides a clear rationale for its

therapeutic use. Further structural studies, particularly co-crystallization with its target kinases,

would provide deeper insights into its specific binding interactions and could aid in the

development of future generations of CDK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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